molecular formula C21H21N3OS B3310325 3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide CAS No. 946200-02-8

3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide

Cat. No. B3310325
CAS RN: 946200-02-8
M. Wt: 363.5 g/mol
InChI Key: OQFUKTXJFDORSE-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially depend on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its IR spectrum, NMR spectrum, and molecular weight . It is highly soluble in water and other polar solvents .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and the development of new drugs . The spatial structure of 5,6-dihydroimidazo [2,1- b ] [1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .

properties

IUPAC Name

3-phenyl-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-19(12-11-16-7-3-1-4-8-16)22-15-18-20(17-9-5-2-6-10-17)23-21-24(18)13-14-26-21/h1-10H,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFUKTXJFDORSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide
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3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide
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3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide
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3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide
Reactant of Route 5
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3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide
Reactant of Route 6
3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide

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